
N-ベンジル-2-(3-((3-(4-メトキシフェニル)-1,2,4-オキサジアゾール-5-イル)メチル)-2,4-ジオキソ-3,4-ジヒドロキナゾリン-1(2H)-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H23N5O5 and its molecular weight is 497.511. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- アルツハイマー病は、アミロイドベータ(Aβ)の凝集に関与しています。N-ベンジル-2-シアノ-3-(4-ヒドロキシ-3-メトキシフェニル)-2-プロペナミドは、Aβの凝集を阻害し、病気の進行を遅らせる可能性があります。 研究者は、Aβの自己集合と神経保護効果への影響を研究しています .
- ベンジル位(芳香環に隣接する位置)は、反応性を高めます。研究者は、その酸化と還元反応を調べています。 例えば、ベンジル位の炭素に結合した水素は、選択的に酸化されてケトンまたはアルコールを形成できます .
神経保護とアルツハイマー病
ベンジル位の酸化と還元
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves the condensation of 4-methoxybenzohydrazide with ethyl acetoacetate to form 3-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazol-3-yl)ethyl acetate. This intermediate is then reacted with 2,4-dioxo-3,4-dihydroquinazoline-1-acetic acid and benzyl bromide to form the final product.", "Starting Materials": [ "4-methoxybenzohydrazide", "ethyl acetoacetate", "2,4-dioxo-3,4-dihydroquinazoline-1-acetic acid", "benzyl bromide" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzohydrazide with ethyl acetoacetate in the presence of acetic acid to form 3-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazol-3-yl)ethyl acetate.", "Step 2: Reaction of 3-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazol-3-yl)ethyl acetate with 2,4-dioxo-3,4-dihydroquinazoline-1-acetic acid in the presence of triethylamine to form the intermediate.", "Step 3: Reaction of the intermediate with benzyl bromide in the presence of potassium carbonate to form the final product, N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide." ] } | |
CAS番号 |
894930-05-3 |
分子式 |
C27H23N5O5 |
分子量 |
497.511 |
IUPAC名 |
N-benzyl-2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C27H23N5O5/c1-36-20-13-11-19(12-14-20)25-29-24(37-30-25)17-32-26(34)21-9-5-6-10-22(21)31(27(32)35)16-23(33)28-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,28,33) |
InChIキー |
MDANKHKRSBCXQO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[2-(benzenesulfonyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2545851.png)
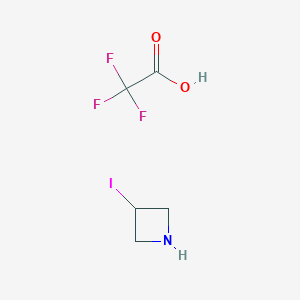
![Methyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2545856.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2545858.png)
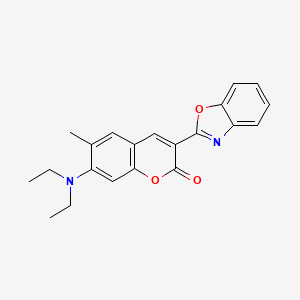
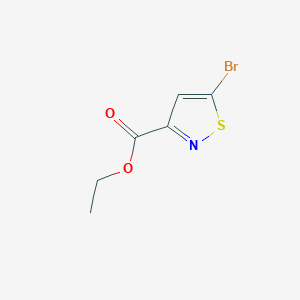
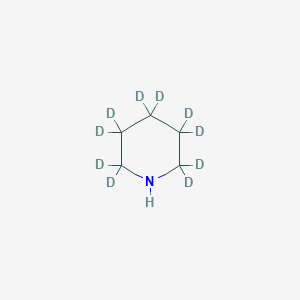
![2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2545865.png)
methanone](/img/structure/B2545867.png)
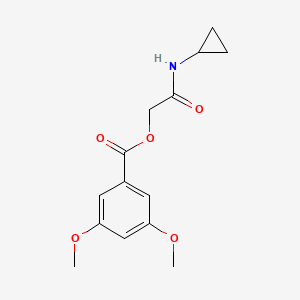
![4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B2545869.png)
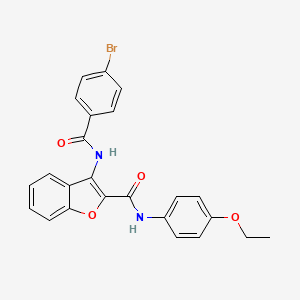
![2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B2545872.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2545874.png)
